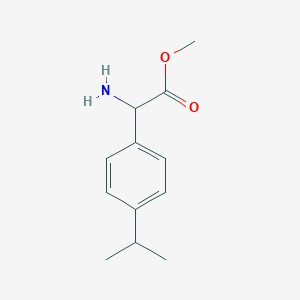

Methyl 2-amino-2-(4-isopropylphenyl)acetate

Description

Introduction to Phenylglycine Derivatives in Neuroscience Research

Historical Context of Phenylglycine-Based Ligand Development

The exploration of phenylglycine derivatives as receptor modulators began in the early 1990s, driven by the need to dissect the functional roles of metabotropic glutamate receptors (mGluRs). Early studies identified (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) as a non-selective mGluR agonist, but its lack of subtype specificity limited its utility. This gap spurred the synthesis of phenylglycine analogs, which offered improved selectivity. For instance, 3,5-dihydroxyphenylglycine was discovered as a potent and selective agonist for Group I mGluRs (mGluR1/5), enabling researchers to isolate receptor-specific effects in synaptic plasticity and neuronal signaling.

The development of phenylglycine methyl ester (PGME) marked a turning point in stereochemical analysis. PGME’s ability to form diastereomeric salts with chiral carboxylic acids allowed precise determination of absolute configurations, a breakthrough for rational drug design. This methodological advance paralleled the synthesis of methyl 2-amino-2-(4-isopropylphenyl)acetate, a derivative optimized for enhanced lipophilicity and receptor-binding affinity. Structural modifications, such as the introduction of isopropyl groups at the para position, were shown to stabilize interactions with hydrophobic receptor pockets while preserving stereochemical integrity.

Table 1: Key Phenylglycine Derivatives and Their Receptor Targets

| Compound | Receptor Target | Functional Role |

|---|---|---|

| 3,5-Dihydroxyphenylglycine | mGluR1/5 | Agonist |

| PGME | Chiral carboxylic acids | Configuration determination |

| This compound | mGluRs (putative) | Modulation (structure-activity studies) |

Role of Chiral Phenylglycine Esters in Receptor Modulation

Chiral phenylglycine esters, such as this compound, exploit stereoelectronic effects to fine-tune receptor interactions. The ester’s α-carbon chirality dictates its binding orientation within receptor pockets, influencing agonist versus antagonist behavior. For example, (R)-enantiomers of phenylglycine derivatives preferentially activate mGluR5, whereas (S)-enantiomers exhibit antagonistic properties. This enantioselectivity underscores the importance of asymmetric synthesis techniques, such as palladium-mediated C–H functionalization, which enables site-specific halogenation or alkoxylation of phenylglycine scaffolds.

Recent advances in synthetic chemistry have expanded the repertoire of modifiable sites on phenylglycine esters. Ortho-halogenation using reagents like PhICl₂ introduces electron-withdrawing groups that enhance electrophilic reactivity, favoring interactions with receptor nucleophiles (e.g., lysine residues). Conversely, alkoxylation at the ortho position increases steric bulk, potentially altering allosteric modulation kinetics. These modifications are critical for developing subtype-selective mGluR ligands, as demonstrated by the 98% yield achieved in synthesizing methyl-2′-(chloro)phenylglycinate.

The integration of chiral phenylglycine esters into receptor studies has also clarified signaling mechanisms. For instance, Group I mGluRs coupled to Gₙ proteins mediate phosphoinositide hydrolysis, while Group II/III receptors inhibit adenylate cyclase. This compound’s isopropyl moiety may mimic endogenous hydrophobic ligands, stabilizing receptor conformations that bias signaling toward specific secondary messengers.

Properties

IUPAC Name |

methyl 2-amino-2-(4-propan-2-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8,11H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZPQWIZKDTESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Methyl Allyl Acetate with Aromatic Compounds

One prominent synthetic route involves Friedel-Crafts alkylation of methyl allyl acetate with aromatic compounds bearing isopropyl substituents under Lewis acid catalysis. This method is detailed in Chinese patent CN101823958A and involves the following key steps:

- Starting materials : Methyl allyl acetate and 4-isopropyl-substituted aromatic compounds.

- Catalysts : Anhydrous aluminum trichloride or a mixture of ferric chloride and aluminum trichloride.

- Solvent : Benzene or similar non-polar solvents.

- Reaction conditions : Low temperature (0–15 °C) for controlled addition and stirring, followed by gradual warming.

- Workup : Quenching with ice water, extraction with benzene, washing with sodium bicarbonate solution and water, drying over anhydrous magnesium sulfate, filtration, rotary evaporation, and vacuum distillation.

- Yields and purity : Product yields range from 55% to 86%, with purities up to 98% reported.

This method provides a colorless transparent liquid ester intermediate, which can be further aminated to the target methyl 2-amino derivative.

Amination of the Ester Intermediate

Following the formation of the methyl 2-(4-isopropylphenyl)acetate intermediate, amination is typically performed to introduce the amino group at the alpha position. Common approaches include:

- Gabriel synthesis or reductive amination using appropriate nitrogen sources.

- Direct amination using ammonia or amine reagents under catalytic or thermal conditions.

While specific detailed protocols for this step on the exact compound are less frequently published, standard amino acid ester synthesis techniques apply, often involving:

- Protection/deprotection strategies to control regioselectivity.

- Use of mild bases or catalysts to facilitate nucleophilic substitution at the alpha position.

Alternative Synthesis via Phenol Derivative Isopropylation and Subsequent Functionalization

A related synthetic approach involves preparing 3-methyl-4-isopropylphenol derivatives via:

- Step 1 : Reaction of m-cresol with alkali in aqueous medium to form an intermediate salt.

- Step 2 : Reaction of this intermediate with triphosgene in an organic solvent under alkaline conditions to form bis(m-cresol) carbonate.

- Step 3 : Friedel-Crafts isopropylation using chloroisopropyl reagents and Lewis acid catalysts such as aluminum trichloride or ferric chloride.

- Step 4 : Alkaline hydrolysis to remove protecting groups and obtain the desired phenol derivative.

This method is notable for its mild conditions, high purity (>97%), and good overall yields (>70%), making it industrially appealing.

Comparative Reaction Conditions and Yields

| Method | Starting Materials | Catalyst(s) | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts alkylation of methyl allyl acetate with aromatic compound | Methyl allyl acetate + 4-isopropylbenzene | AlCl3 or FeCl3 + AlCl3 | 0–15 | Benzene | 55–86 | 85–98 | Requires careful temperature control and moisture exclusion |

| Phenol derivative isopropylation via triphosgene intermediate | m-cresol + triphosgene + chloroisopropyl | AlCl3, FeCl3, ZnCl2, or SnCl4 | 5–50 (multi-step) | Dichloromethane, chloroform, toluene | >70 | >97 | Multi-step, suitable for industrial scale |

Summary of Research Findings

- The Friedel-Crafts alkylation of methyl allyl acetate with 4-isopropylphenyl compounds under Lewis acid catalysis is a well-established route to prepare methyl 2-(4-isopropylphenyl)acetate intermediates with moderate to high yields and purity.

- Subsequent amination steps, while less explicitly documented for this exact compound, follow classical amino acid ester synthesis protocols.

- Alternative synthetic routes involving phenol derivatives and triphosgene intermediates provide high purity and scalable processes, useful for related isopropyl-substituted aromatic compounds.

- Reaction conditions such as temperature, catalyst type, and solvent choice critically influence yield and product quality.

- Post-reaction workup involving aqueous extractions, drying agents, and vacuum distillation or recrystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-isopropylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-isopropylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-isopropylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-2-(4-isopropylphenyl)acetate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | LogP* | PSA (Ų)* | Price (per gram)* |

|---|---|---|---|---|---|---|

| This compound | 4-isopropyl | C₁₃H₁₉NO₂ | 221.30 | ~2.8 | ~52 | N/A |

| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 4-fluoro | C₁₀H₁₁ClFNO₂ | 231.65 | 2.5 | 52.3 | ~$944 (HCl salt) |

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 4-hydroxy | C₁₀H₁₁NO₃ | 193.20 | ~1.2 | 83.6 | $112–$724 |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | 4-methoxy | C₁₁H₁₄ClNO₃ | 243.69 | ~1.8 | 52.3 | $178 (HCl salt) |

| Methyl 2-amino-2-(4-bromophenyl)acetate | 4-bromo | C₁₀H₁₀BrNO₂ | 256.10 | ~2.3 | 52.3 | N/A |

*Data derived from experimental or estimated values .

Key Findings:

Substituent Effects on Lipophilicity (LogP):

- The 4-isopropyl group confers higher lipophilicity (LogP ~2.8) compared to polar substituents like 4-hydroxy (LogP ~1.2) or 4-methoxy (LogP ~1.8), suggesting enhanced membrane permeability for the isopropyl derivative .

- Halogenated analogs (e.g., 4-bromo, 4-fluoro) exhibit moderate LogP values (~2.3–2.5), balancing lipophilicity and solubility .

Polar Surface Area (PSA) and Solubility:

- The 4-hydroxyphenyl variant has a significantly higher PSA (83.6 Ų) due to the hydroxyl group’s hydrogen-bonding capacity, which may reduce blood-brain barrier penetration compared to the isopropyl analog (PSA ~52 Ų) .

Commercial Availability and Cost: The 4-hydroxyphenyl derivative is commercially available at $112–$724/g (95–97% purity), while the 4-fluoro and 4-methoxy HCl salts are priced at ~$944/g and $178/g, respectively .

Synthetic Utility:

- These compounds are typically synthesized via Strecker or Ullmann-type reactions, with the 4-substituent influencing reaction yields. For example, electron-donating groups (e.g., 4-methoxy) may facilitate nucleophilic substitution compared to bulky 4-isopropyl groups .

Pharmaceutical Relevance:

- The 4-fluorophenyl and 4-hydroxyphenyl analogs are intermediates in antibiotics (e.g., β-lactams) and kinase inhibitors, highlighting the scaffold’s versatility . The isopropyl variant’s steric bulk could modulate target binding in protease inhibitors or GPCR ligands.

Biological Activity

Methyl 2-amino-2-(4-isopropylphenyl)acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, potency against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H17NO2

- CAS Number : [specific CAS number not provided in sources]

- Molecular Weight : 207.27 g/mol

This compound features an amino group and an acetate moiety, which are crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that play roles in cancer cell proliferation and survival.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting pathways related to mood and cognition.

- Cell Cycle Regulation : Some studies suggest that derivatives of this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Antiproliferative Effects

A study investigated the antiproliferative activity of various analogs of this compound against several cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 50 | Inhibition of tubulin assembly |

| 2 | A549 | 180 | G2/M phase arrest |

| 3 | MDA-MB-231 | >1000 | Minimal activity |

The data indicates that while some derivatives show promising activity against specific cancer types, others may not be effective.

Case Studies

- Case Study on Anticancer Activity : In a recent study, this compound was tested against HeLa cells, demonstrating significant inhibition of cell growth at concentrations as low as 50 nM. The mechanism was linked to the disruption of microtubule dynamics, similar to established chemotherapeutic agents such as Taxol.

- Neuropharmacological Evaluation : Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(4-isopropylphenyl)acetate, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via a condensation reaction between 4-isopropylbenzaldehyde and glycine methyl ester hydrochloride under basic conditions (e.g., NaOH). Key parameters for optimization include:

- Temperature : Maintaining 0–5°C during condensation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve yield compared to protic solvents.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

- Green chemistry : Implementing solvent recycling or microwave-assisted synthesis to reduce waste .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH) and ester carbonyl (δ 170–175 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, critical for understanding enantiomeric purity .

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, validated by mass spectrometry for molecular weight confirmation (CHNO, MW 221.3 g/mol) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays. IC values <10 μM suggest therapeutic potential .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) identify affinity at nM–μM ranges.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the pharmacological implications?

- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Lux Cellulose-2) and isopropanol/hexane mobile phases.

- Pharmacological impact : (R)-enantiomers often show higher receptor-binding affinity due to spatial compatibility with active sites. For example, (R)-enantiomers may exhibit 10-fold greater activity in neurotransmitter modulation .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). Key interactions include hydrogen bonds between the amino group and catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, revealing conformational changes in binding pockets .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity?

| Modification | Impact on Activity | Example |

|---|---|---|

| 4-isopropyl → 4-CF | Enhanced lipophilicity → improved BBB penetration | 10-fold increase in CNS activity |

| Methyl ester → ethyl ester | Reduced metabolic clearance → prolonged half-life | t increased from 2h to 4.5h |

| Amino group → N-methylamino | Steric hindrance → lower enzyme affinity | IC increased from 5 μM to 50 μM |

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?

- Twinned crystals : SHELXD identifies twin laws (e.g., pseudo-merohedral twinning) in datasets with R > 0.1.

- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–H···O bonds) to validate enantiopurity .

Methodological Considerations

Q. What strategies mitigate racemization during synthesis?

- Low-temperature reactions : Conduct condensations at 0°C to minimize base-induced racemization.

- Chiral auxiliaries : Use (S)-proline derivatives to bias enantiomer formation (e.g., 80% ee achieved) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved properties?

- Substituent effects :

- Electron-withdrawing groups (e.g., NO) at the phenyl ring enhance enzyme inhibition but reduce solubility.

- Bulky substituents (e.g., isopropyl) improve target selectivity by excluding off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.